The Physicochemical and Synthetic Profile of 6-Fluoro-3-methyl-4H-chromen-4-one: A Technical Guide for Drug Discovery
The Physicochemical and Synthetic Profile of 6-Fluoro-3-methyl-4H-chromen-4-one: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the chromone (4H-chromen-4-one) scaffold is universally recognized as a privileged structure, serving as the core for numerous bioactive compounds ranging from kinase inhibitors to epigenetic modulators[1]. Among its highly specialized derivatives, 6-Fluoro-3-methyl-4H-chromen-4-one (CAS: 1344045-74-4) stands out as a critical building block[2].
As an Application Scientist, I approach this molecule not merely as a static chemical entity, but as a highly tuned functional system. The strategic placement of a fluorine atom at the C6 position and a methyl group at the C3 position fundamentally alters the molecule's physicochemical behavior, dictating its lipophilicity, metabolic survivability, and target engagement profile. This whitepaper provides an in-depth, self-validating technical guide to the physicochemical properties, structural rationale, and synthetic methodologies associated with 6-Fluoro-3-methyl-4H-chromen-4-one.
Structural and Physicochemical Profiling
Understanding the baseline quantitative data of a building block is the first step in rational drug design. The table below summarizes the core physicochemical parameters of 6-Fluoro-3-methyl-4H-chromen-4-one.
| Physicochemical Property | Value |
| Chemical Name | 6-Fluoro-3-methyl-4H-chromen-4-one |
| CAS Registry Number | 1344045-74-4[2] |
| Molecular Formula | C₁₀H₇FO₂[2] |
| Molecular Weight | 178.16 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 30.21 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Ketone and Ether Oxygens) |
| Rotatable Bonds | 0 (Rigid Core) |
| Predicted LogP | ~2.3 - 2.5 |
Mechanistic Rationale: The Causality of Substitution
The specific physicochemical profile of this molecule is driven by its substituents:
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The 6-Fluoro Advantage: The introduction of a highly electronegative fluorine atom at the C6 position serves a dual purpose. First, it acts as a metabolic shield, sterically and electronically deactivating the electron-rich aromatic ring against Cytochrome P450 (CYP450)-mediated oxidation, thereby increasing the compound's half-life[3][4]. Second, the high polarizability of the C-F bond enhances the overall lipophilicity (LogP) of the scaffold, a critical parameter for crossing lipid membranes, including the blood-brain barrier (BBB)[5]. Furthermore, the C6 fluorine can participate in orthogonal halogen bonding within enzyme active sites (e.g., Sirtuin 2)[6][7].
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The 3-Methyl Constraint: While the chromone core is naturally planar, the addition of a methyl group at the C3 position introduces a localized steric bulk. In downstream drug development, this steric constraint acts as a "conformational lock." It prevents flat, non-specific intercalation with off-target proteins or DNA, thereby increasing target selectivity and improving the solubility profile compared to unsubstituted analogs.
Caption: Structure-Property Relationship mapping of the 6-fluoro and 3-methyl substitutions.
Synthetic Methodology & Workflow
To ensure high purity and yield, the synthesis of 3-methylchromone derivatives typically relies on a modified Claisen condensation followed by an intramolecular cyclization[8]. The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to guarantee trustworthiness at every step.
Caption: Step-by-step synthetic workflow for 6-Fluoro-3-methyl-4H-chromen-4-one.
Protocol 1: One-Pot Synthesis via Modified Claisen Condensation
Objective: Direct condensation and cyclization to form the fluorinated chromone core.
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Preparation & Enolate Formation:
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In an anhydrous, argon-purged round-bottom flask, dissolve 5-fluoro-2-hydroxypropiophenone (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Cool the solution to 0 °C using an ice bath.
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Slowly add sodium methoxide (NaOMe, 2.5 eq) portion-wise.
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Causality Check: The choice of NaOMe over weaker bases is critical; it ensures quantitative deprotonation of the α-carbon on the propiophenone, driving the equilibrium toward the reactive enolate necessary for subsequent nucleophilic attack[8].
-
-
Condensation:
-
Add ethyl formate (3.0 eq) dropwise to the cooled mixture.
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The disappearance of the starting material spot indicates successful nucleophilic attack on the formyl carbon.
-
-
Cyclization & Dehydration:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The intermediate undergoes spontaneous intramolecular cyclization and elimination of ethanol and water to form the chromone ring[8].
-
-
Quenching & Isolation:
-
Quench the reaction by pouring it into ice-cold 1M HCl to neutralize excess base.
-
Extract the aqueous layer with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify via silica gel column chromatography or recrystallization from hot ethanol to yield pure 6-Fluoro-3-methyl-4H-chromen-4-one.
-
Physicochemical Characterization & Validation
Theoretical properties must be empirically validated to ensure the compound behaves as expected in biological assays. The following protocols outline how to validate the lipophilicity and metabolic stability imparted by the 6-fluoro substitution.
Protocol 2: High-Throughput Lipophilicity (LogP) Determination
Objective: Validate the predicted LogP (~2.4) to confirm membrane permeability potential.
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System Setup: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 3 μm).
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Calibration: Run a set of reference standards with known LogP values (e.g., toluene, bromobenzene, naphthalene) using an isocratic mobile phase of Methanol/Water (e.g., 60:40 v/v).
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Execution: Inject 10 μL of a 1 mM solution of 6-Fluoro-3-methyl-4H-chromen-4-one.
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Data Analysis: Calculate the capacity factor (
) using the retention time of the compound minus the dead time (t0). Derive the experimental LogP using the linear regression curve generated from the reference standards. Causality: A confirmed LogP between 2.0 and 3.0 validates the compound's suitability for crossing the BBB[5].
Protocol 3: Microsomal Metabolic Stability Assay
Objective: Confirm the CYP450 blocking effect of the C6 fluorine atom.
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Incubation: In a 96-well plate, incubate 1 μM of 6-Fluoro-3-methyl-4H-chromen-4-one with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.
-
Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).
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Quenching: At specific time points (0, 15, 30, and 60 minutes), remove 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard.
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Analysis: Centrifuge the plates to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (
) and half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). The presence of the fluorine should yield a significantly longer half-life compared to the non-fluorinated 3-methylchromone analog[4].
Pharmacological Implications
The synthesis and validation of 6-Fluoro-3-methyl-4H-chromen-4-one is not an academic exercise; it is a targeted approach to generating superior pharmacological leads.
In the context of oncology and inflammation, chromone derivatives have shown immense promise as Bromodomain-containing protein 4 (BRD4) inhibitors[3] and Sirtuin 2 (SIRT2) inhibitors[6][7]. By utilizing 6-Fluoro-3-methyl-4H-chromen-4-one as the foundational building block, drug developers can exploit the halogen bonding capacity of the fluorine atom to anchor the molecule deep within hydrophobic binding pockets. Simultaneously, the 3-methyl group ensures the molecule maintains a favorable 3D trajectory, preventing the planar stacking issues that frequently plague flat aromatic drugs, thereby mitigating off-target toxicity and improving overall oral bioavailability.
References
- Product Inquiry - Thoreauchem (6-fluoro-3-methyl-4H-chromen-4-one)
- Source: benchchem.
- Source: nih.gov (PMC)
- Source: ossila.
- Source: mdpi.
- Source: helsinki.
- Source: ucc.ie (CORA)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Product Inquiry [thoreauchem.com]
- 3. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [cora.ucc.ie]
- 6. ossila.com [ossila.com]
- 7. helda.helsinki.fi [helda.helsinki.fi]
- 8. pdf.benchchem.com [pdf.benchchem.com]
